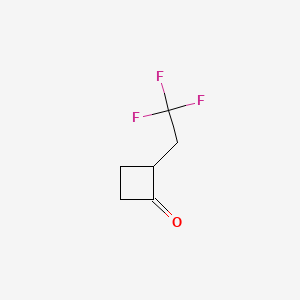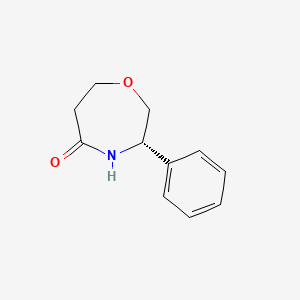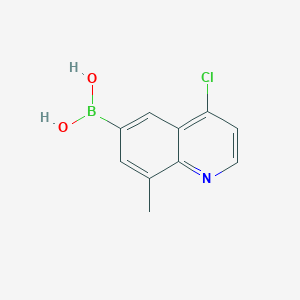
(4-Chloro-8-methylquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-8-methylquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 4-position and a methyl group at the 8-position The boronic acid functional group is attached to the 6-position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-8-methylquinolin-6-yl)boronic acid typically involves the borylation of a suitable quinoline precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-chloro-8-methylquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
(4-Chloro-8-methylquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
(4-Chloro-8-methylquinolin-6-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Chloro-8-methylquinolin-6-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which can undergo transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group can also participate in hydrogen bonding and other interactions that facilitate its reactivity in various chemical transformations .
相似化合物的比较
Similar Compounds
(4-Chloroquinolin-6-yl)boronic acid: Lacks the methyl group at the 8-position.
(8-Methylquinolin-6-yl)boronic acid: Lacks the chlorine atom at the 4-position.
Uniqueness
(4-Chloro-8-methylquinolin-6-yl)boronic acid is unique due to the presence of both the chlorine and methyl substituents on the quinoline ring, which can influence its reactivity and the types of reactions it can undergo.
属性
分子式 |
C10H9BClNO2 |
|---|---|
分子量 |
221.45 g/mol |
IUPAC 名称 |
(4-chloro-8-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-7(11(14)15)5-8-9(12)2-3-13-10(6)8/h2-5,14-15H,1H3 |
InChI 键 |
PKRICFALEKHZPK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=CN=C2C(=C1)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
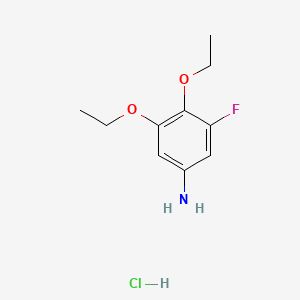
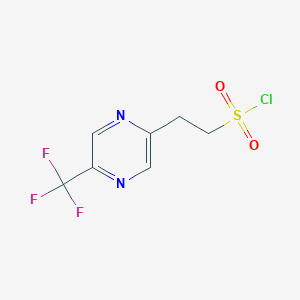
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
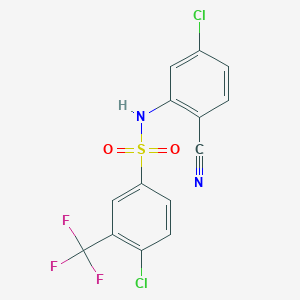

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
